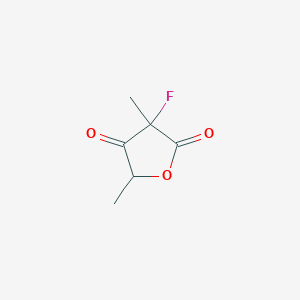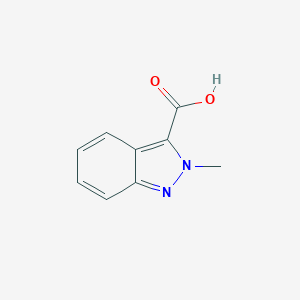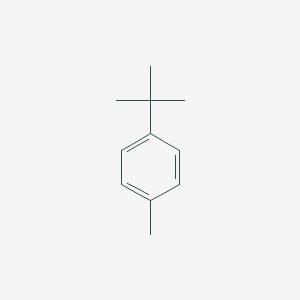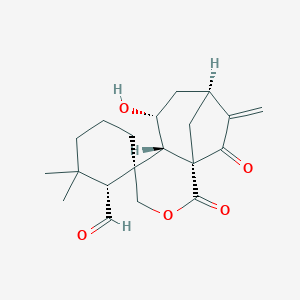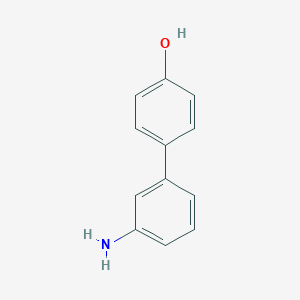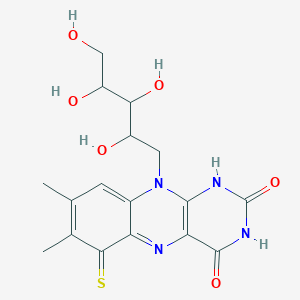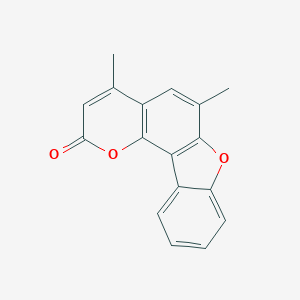
4,6-Dimethylbenzoangelicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylbenzoangelicin is a naturally occurring compound that belongs to the family of psoralens. It has been widely studied for its various biological activities and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylbenzoangelicin involves the intercalation of the compound into DNA strands, which leads to the formation of adducts and cross-links. These adducts and cross-links interfere with DNA replication and transcription, leading to cell death. 4,6-Dimethylbenzoangelicin has also been found to induce the production of reactive oxygen species, which leads to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
4,6-Dimethylbenzoangelicin has been found to have various biochemical and physiological effects such as the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. It has also been found to increase the production of reactive oxygen species, which leads to oxidative stress and cell death. 4,6-Dimethylbenzoangelicin has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-Dimethylbenzoangelicin in lab experiments is its ability to intercalate into DNA strands, which allows for the study of DNA damage and repair mechanisms. Another advantage is its potential applications in photodynamic therapy, which involves the use of light to activate the compound and induce cell death. One of the limitations of using 4,6-Dimethylbenzoangelicin in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dimethylbenzoangelicin. One direction is the study of its potential applications in photodynamic therapy for the treatment of cancer and other diseases. Another direction is the study of its potential applications in gene expression studies and DNA damage and repair mechanisms. Further research is also needed to determine the optimal dosage and administration methods for 4,6-Dimethylbenzoangelicin in lab experiments and potential clinical applications.
Synthesemethoden
4,6-Dimethylbenzoangelicin can be synthesized by using various methods such as photochemical synthesis, chemical synthesis, and microbial synthesis. The photochemical synthesis involves the irradiation of umbelliferone with UV light in the presence of a catalyst. Chemical synthesis involves the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a catalyst and then the reaction of the resulting compound with acetic anhydride. Microbial synthesis involves the fermentation of Streptomyces sp. or Aspergillus sp. in the presence of 2,4-dimethylphenol.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylbenzoangelicin has been widely studied for its various biological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. It has also been studied for its potential applications in photodynamic therapy, DNA damage, and gene expression studies. 4,6-Dimethylbenzoangelicin has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
109029-05-2 |
|---|---|
Produktname |
4,6-Dimethylbenzoangelicin |
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3 |
InChI-Schlüssel |
BUJYHMTZBVJWNT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
Andere CAS-Nummern |
109029-05-2 |
Synonyme |
4,6-dimethylbenzoangelicin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
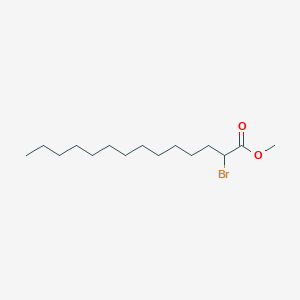
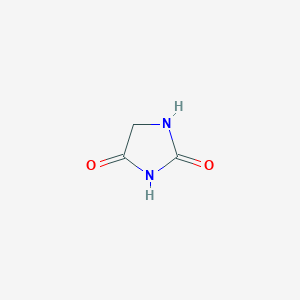
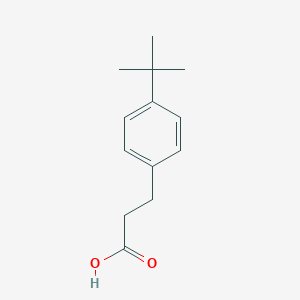
![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
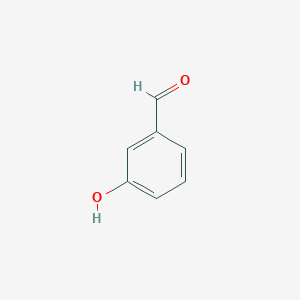
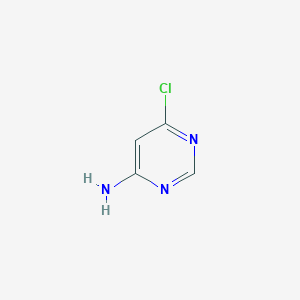
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
